molecular formula C16H24N6O2 B2552765 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896848-30-9

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2552765
CAS No.: 896848-30-9
M. Wt: 332.408
InChI Key: SELQHTRSXGTZDT-UHFFFAOYSA-N
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Description

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H24N6O2 and its molecular weight is 332.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The compound is part of a class of purine analogues synthesized for their potential antiviral activity. In one study, the synthesis process involved condensation and ring annulation steps to produce guanine and xanthosine analogues, which were then tested against various viruses in tissue culture. Moderate activity was observed against rhinovirus at nontoxic dosage levels (Kim et al., 1978).

Biological Activity of Polymethylenepurine Derivatives

Another research area involves the synthesis of 7,8-polymethylenehypoxanthines as precursors to various polymethylenepurine derivatives. These compounds have been studied for their potential antiviral and antihypertensive activities, highlighting the diverse biological applications of purine derivatives (Nilov et al., 1995).

Potential Antidepressant Agents

A study synthesized and evaluated a series of derivatives for their affinity towards serotonin receptors and phosphodiesterase inhibitor activity. One derivative showed potential as an antidepressant in animal models, further underscoring the therapeutic potential of these compounds (Zagórska et al., 2016).

Electrochemical Behavior in Corrosion Inhibition

The electrochemical behavior of similar compounds has been evaluated for their corrosion inhibition efficiency in acid media. Theoretical and experimental studies suggest that such compounds, due to their heterocyclic ring structures and active sites, can serve as effective corrosion inhibitors (Cruz et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many purine derivatives act as inhibitors or activators of various enzymes.

Future Directions

The future directions for research on this compound would depend on its biological or chemical activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential applications .

Properties

IUPAC Name

6-[2-(diethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-6-20(7-2)8-9-21-10(3)11(4)22-12-13(17-15(21)22)19(5)16(24)18-14(12)23/h6-9H2,1-5H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQHTRSXGTZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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